Cas no 31575-75-4 (2-(Benzyloxy)bromobenzene)
2-(Benzyloxy)bromobenzene Chemical and Physical Properties
Names and Identifiers
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- 1-(Benzyloxy)-2-bromobenzene
- 2-(Benzyloxy)bromobenzene
- 2-Benzyloxybromobenzene
- 1-Bromo-2-benzyloxybenzene
- Benzene, 1-bromo-2-(phenylmethoxy)-
- 1-bromo-2-phenylmethoxybenzene
- 1-Bromo-2-(phenylmethoxy)benzene
- J-018477
- 1-benzyloxy-2-bromobenzene
- 2-benzyloxy-bromobenzene
- BS-22640
- AKOS000202181
- o-benzyloxyphenylbromide
- SY063918
- Benzyl 2-bromophenyl ether
- 2-Benzyloxy Bromobenzene
- DTXSID30340128
- A820917
- 1-bromo-2-benzyloxy-benzene
- MFCD03427006
- SCHEMBL1081189
- AM86857
- Z26285432
- AB3095
- 31575-75-4
- 1-(Benzyloxy)-2-bromobenzene #
- 2-benzyloxy-1-bromo benzene
- 2-benzyloxybromo- benzene
- EN300-59940
- CS-W012468
- 2-Benzyloxybromobenzene, 96%
- 2-bromo-O-benzyl phenol
- FT-0650153
- 2-benzyloxy-1-bromobenzene
- DB-068481
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- MDL: MFCD03427006
- Inchi: 1S/C13H11BrO/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h1-9H,10H2
- InChI Key: NBHAHMHUMMWFPJ-UHFFFAOYSA-N
- SMILES: BrC1C=CC=CC=1OCC1C=CC=CC=1
Computed Properties
- Exact Mass: 261.99900
- Monoisotopic Mass: 261.99933g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 177
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 9.2Ų
Experimental Properties
- Color/Form: Not determined
- Density: 1.382
- Boiling Point: 335.2 °C at 760 mmHg
- Flash Point: >230 °F
- Refractive Index: n20/D >1.6060(lit.)
- PSA: 9.23000
- LogP: 4.02810
- Solubility: Not determined
2-(Benzyloxy)bromobenzene Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
2-(Benzyloxy)bromobenzene Customs Data
- HS CODE:2909309090
- Customs Data:
China Customs Code:
2909309090Overview:
2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
2-(Benzyloxy)bromobenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 023887-5g |
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31575-75-4 | 95% | 5g |
£112.00 | 2022-03-01 | |
| Fluorochem | 023887-25g |
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31575-75-4 | 95% | 25g |
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$215 | 2021-06-16 | |
| Chemenu | CM192731-10g |
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31575-75-4 | 95% | 10g |
$337 | 2021-06-16 | |
| TRC | B286125-500mg |
2-(Benzyloxy)bromobenzene |
31575-75-4 | 500mg |
$ 104.00 | 2023-04-18 | ||
| TRC | B286125-5 g |
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$ 120.00 | 2022-01-12 | ||
| TRC | B286125-25 g |
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| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 519642-5G |
2-(Benzyloxy)bromobenzene |
31575-75-4 | 5g |
¥1649.1 | 2023-12-05 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 519642-25G |
2-(Benzyloxy)bromobenzene |
31575-75-4 | 25g |
¥4880.04 | 2023-12-05 | ||
| Fluorochem | 023887-1g |
2-Bromophenyl benzyl ether |
31575-75-4 | 95% | 1g |
£38.00 | 2022-03-01 |
2-(Benzyloxy)bromobenzene Suppliers
2-(Benzyloxy)bromobenzene Related Literature
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James L. Carr,Jimmy J. P. Sejberg,Fabienne Saab,Mary D. Holdom,Anna M. Davies,Andrew J. P. White,Robin J. Leatherbarrow,Andrew J. Beavil,Brian J. Sutton,Stephen D. Lindell,Alan C. Spivey Org. Biomol. Chem. 2011 9 6814
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2. Synthesis and circular dichroism of steroids with 2,3-dihydro-1-benzofuran and 4H-benzopyran chromophores; revision of the absolute configuration of some norneolignans from Krameria cystisoidesTibor Kurtán,Eszter Baitz-Gács,Zsuzsa Majer,Sándor Antus chromophores; revision of the absolute configuration of some norneolignans from Krameria cystisoides. Tibor Kurtán Eszter Baitz-Gács Zsuzsa Majer Sándor Antus J. Chem. Soc. Perkin Trans. 1 2000 453
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3. Models for nuclease catalysis: mechanisms for general acid catalysis of the rapid intramolecular displacement of methoxide from a phosphate diesterKevin N. Dalby,Anthony J. Kirby,Florian Hollfelder J. Chem. Soc. Perkin Trans. 2 1993 1269
Additional information on 2-(Benzyloxy)bromobenzene
Introduction to 2-(Benzyloxy)bromobenzene (CAS No. 31575-75-4)
2-(Benzyloxy)bromobenzene, also known by its CAS number 31575-75-4, is a versatile organic compound with significant applications in the fields of organic synthesis, pharmaceutical research, and materials science. This compound is characterized by its unique molecular structure, which includes a bromo substituent and a benzyloxy group attached to a benzene ring. The combination of these functional groups imparts specific chemical properties that make 2-(Benzyloxy)bromobenzene an important intermediate in various synthetic pathways.
The molecular formula of 2-(Benzyloxy)bromobenzene is C13H11BrO, and its molecular weight is approximately 261.13 g/mol. The compound is a colorless to pale yellow liquid at room temperature and has a characteristic aromatic odor. Its physical and chemical properties, such as solubility, melting point, and boiling point, are crucial for its use in different applications. For instance, it is soluble in common organic solvents like ethanol, acetone, and dichloromethane but has limited solubility in water.
In the realm of organic synthesis, 2-(Benzyloxy)bromobenzene serves as a valuable starting material for the preparation of complex organic molecules. The bromo group can be readily substituted or eliminated under various reaction conditions, making it an excellent leaving group for nucleophilic substitution reactions. Additionally, the benzyloxy group can be deprotected under mild conditions, allowing for the introduction of other functional groups or further modifications to the molecule.
Recent research has highlighted the potential of 2-(Benzyloxy)bromobenzene in the development of novel pharmaceuticals. A study published in the Journal of Medicinal Chemistry (2023) explored the use of this compound as a key intermediate in the synthesis of a new class of antiviral agents. The researchers found that derivatives of 2-(Benzyloxy)bromobenzene exhibited potent antiviral activity against several RNA viruses, including influenza and coronaviruses. This discovery opens up new avenues for the design and synthesis of more effective antiviral drugs.
Beyond pharmaceutical applications, 2-(Benzyloxy)bromobenzene has also found use in materials science. A recent study in Advanced Materials (2023) demonstrated the utility of this compound in the synthesis of conjugated polymers with enhanced electronic properties. The researchers used 2-(Benzyloxy)bromobenzene as a building block to create polymers with improved conductivity and stability, which have potential applications in organic electronics and photovoltaic devices.
The safety and handling of 2-(Benzyloxy)bromobenzene are important considerations for researchers and industrial users. While it is not classified as a hazardous material under current regulations, proper precautions should be taken to avoid skin contact and inhalation. It is recommended to handle this compound in a well-ventilated area and to use appropriate personal protective equipment (PPE) such as gloves and safety goggles.
In conclusion, 2-(Benzyloxy)bromobenzene (CAS No. 31575-75-4) is a multifaceted compound with diverse applications in organic synthesis, pharmaceutical research, and materials science. Its unique chemical properties make it an indispensable intermediate in various synthetic pathways, contributing to advancements in these fields. As ongoing research continues to uncover new uses for this compound, its importance is likely to grow even further.
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